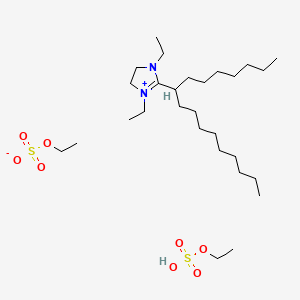

(Z)-1,3-Diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate is a synthetic organic compound with a unique structure that includes an imidazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate typically involves the alkylation of an imidazole derivative. The reaction conditions often include the use of strong bases and alkylating agents under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in scaling up the production while ensuring the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the imidazolium ring can be targeted by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate is used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.

Biology

In biological research, this compound can be used to study the interactions between imidazolium derivatives and biological molecules, providing insights into their potential therapeutic applications.

Medicine

In medicine, (Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate is being investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Industry

In industry, this compound is used in the formulation of specialty chemicals and materials, including surfactants and ionic liquids, which have applications in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate involves its interaction with molecular targets such as enzymes and cell membranes. The imidazolium core can interact with negatively charged sites on proteins and membranes, leading to disruption of their normal functions. This interaction can result in antimicrobial effects or catalytic activity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

- 1,3-diethyl-2-methylimidazolium chloride

- 1,3-diethyl-2-ethylimidazolium bromide

- 1,3-diethyl-2-propylimidazolium iodide

Uniqueness

(Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane interaction capabilities. This makes it particularly useful in applications where strong interactions with lipid membranes are desired.

Biological Activity

(Z)-1,3-Diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulphate (CAS No. 94110-03-9) is a complex organic compound characterized by its imidazolium structure. With a molecular formula of C28H60N2O8S2 and a molecular weight of approximately 616.9 g/mol, this compound has garnered interest due to its potential biological activities, particularly in antimicrobial applications and interactions with cellular components.

Chemical Structure and Properties

The compound features a long-chain heptadecyl group, contributing to its amphiphilic nature. This property is crucial for its biological activity as it enhances the ability to interact with lipid membranes, which is essential for its antimicrobial effects.

| Property | Value |

|---|---|

| Molecular Formula | C28H60N2O8S2 |

| Molecular Weight | 616.9 g/mol |

| CAS Number | 94110-03-9 |

| Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action primarily involves disrupting microbial cell membranes, leading to cell lysis and death. This disruption is attributed to the compound’s ability to interact with negatively charged components of microbial membranes due to the positive charge on the imidazolium core .

Case Study: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of several conventional antibiotics, indicating its potential as an alternative antimicrobial agent.

Cytotoxicity and Safety Profile

While exploring its biological activity, it is crucial to assess the cytotoxic effects on mammalian cells. Preliminary studies suggest that at therapeutic concentrations, this compound exhibits minimal cytotoxicity towards human cell lines. However, further in-depth studies are required to establish a comprehensive safety profile.

The interaction mechanisms of this compound with biological targets include:

- Membrane Disruption : The amphiphilic nature allows it to insert into lipid bilayers, altering membrane integrity.

- Enzyme Interaction : Binding to negatively charged sites on proteins can inhibit enzymatic activity, leading to altered cellular functions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is beneficial.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride | C25H49ClN2O2 | Contains hydroxyethyl groups; potential in similar applications |

| 1-Ethyl-3-methylimidazolium acetate | C8H15N2O2 | Ionic liquid; studied for solubility properties |

| 1-Ethyl-3-methylimidazolium bromide | C8H15BrN2 | Another ionic liquid; explored for various applications |

Properties

CAS No. |

94110-03-9 |

|---|---|

Molecular Formula |

C28H60N2O8S2 |

Molecular Weight |

616.9 g/mol |

IUPAC Name |

1,3-diethyl-2-heptadecan-8-yl-4,5-dihydroimidazol-1-ium;ethyl hydrogen sulfate;ethyl sulfate |

InChI |

InChI=1S/C24H49N2.2C2H6O4S/c1-5-9-11-13-14-16-18-20-23(19-17-15-12-10-6-2)24-25(7-3)21-22-26(24)8-4;2*1-2-6-7(3,4)5/h23H,5-22H2,1-4H3;2*2H2,1H3,(H,3,4,5)/q+1;;/p-1 |

InChI Key |

WTUPRXCWYUMDSO-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC(CCCCCCC)C1=[N+](CCN1CC)CC.CCOS(=O)(=O)O.CCOS(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.